molecular formula C20H19ClN4O4 B12632490 Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12632490
M. Wt: 414.8 g/mol
InChI Key: PKOYZYVHYXNWHP-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate (CAS: 1240122-98-8) is a pyridopyrimidine derivative featuring:

  • Pyrido[3,2-d]pyrimidine core: A bicyclic aromatic system with inherent planar rigidity, facilitating interactions with biological targets like kinases.
  • Position 2: A morpholine ring, enhancing solubility through hydrogen bonding and improving pharmacokinetics.
  • Position 4: A 4-(hydroxymethyl)phenyl group, providing hydrogen-bonding capacity and influencing target affinity.
  • Position 6: A methyl ester, balancing lipophilicity for membrane permeability.
  • Position 8: A chloro substituent, contributing electron-withdrawing effects and steric bulk.

Properties

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8 g/mol

IUPAC Name

methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H19ClN4O4/c1-28-19(27)15-10-14(21)17-18(22-15)16(13-4-2-12(11-26)3-5-13)23-20(24-17)25-6-8-29-9-7-25/h2-5,10,26H,6-9,11H2,1H3

InChI Key

PKOYZYVHYXNWHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC=C(C=C3)CO)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include chloroform, sodium carbonate, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyrido[3,2-d]pyrimidine core or other functional groups.

    Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Variations at Position 4 (Aryl Substituents)

The substituent at position 4 significantly impacts solubility, hydrogen bonding, and target interactions:

Compound (CAS/Evidence) Position 4 Substituent Key Properties
Target Compound (1240122-98-8, ) 4-(4-hydroxymethylphenyl ) Hydroxymethyl enables H-bond donation; para-substitution optimizes geometry.
Methyl 8-chloro-4-(3-methoxymethyl-phenyl )-... (1240123-09-4, ) 3-methoxymethylphenyl Methoxy group reduces H-bond donation; meta-substitution alters steric alignment.
Methyl 8-chloro-4-(4-hydroxyphenyl )-... (1240122-88-6, ) 4-hydroxyphenyl Phenolic -OH lacks hydroxymethyl’s flexibility; reduced H-bond donor capacity.
Methyl 8-chloro-4-(methylthio )-... (CAS unspecified, ) Methylthio Sulfur increases lipophilicity; potential for disulfide formation in vivo.

Key Insights :

  • The hydroxymethyl group in the target compound enhances solubility and binding specificity compared to methoxymethyl or hydroxyphenyl analogs .
  • Methylthio substitution () drastically increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability .

Variations at Position 8 (Halogen/Thioether)

The substituent at position 8 modulates electronic effects and steric hindrance:

Compound (CAS/Evidence) Position 8 Substituent Key Properties
Target Compound (1240122-98-8, ) Chloro Electron-withdrawing; stabilizes aromatic core and influences π-stacking.
[8-(Methylthio)-4-morpholin-4-yl-...] (866011-01-0, ) Methylthio Bulkier than Cl; sulfur’s polarizability may alter binding pocket interactions.
Methyl 4-(4-hydroxyphenyl)-... (1240122-88-6, ) None Absence of Cl reduces electron withdrawal; potential for reduced reactivity.

Key Insights :

  • Chloro substituents are common in kinase inhibitors for their electronic effects, while methylthio may enhance hydrophobic interactions .

Variations at Position 2 (Morpholine vs. Aromatic Groups)

The morpholine ring at position 2 is critical for solubility and target engagement:

Compound (CAS/Evidence) Position 2 Substituent Key Properties
Target Compound (1240122-98-8, ) Morpholin-4-yl Cyclic ether with amine; enhances solubility and H-bond acceptor capacity.
Methyl 8-(methylthio)-2-phenyl-... (CAS unspecified, ) Phenyl Aromatic but hydrophobic; may reduce solubility and target affinity.

Key Insights :

  • Morpholine is preferred in most analogs for its balance of hydrophilicity and conformational flexibility .

Variations at Position 6 (Ester vs. Acid)

The carboxylate group at position 6 influences pharmacokinetics:

Compound (CAS/Evidence) Position 6 Substituent Key Properties
Target Compound (1240122-98-8, ) Methyl ester Ester improves lipophilicity and oral bioavailability.
8-chloro-4-(3-hydroxymethyl-phenyl)-... (CAS unspecified, ) Carboxylic acid Acid form increases polarity; may enhance renal clearance but reduce absorption.

Key Insights :

  • Methyl ester is standard in prodrug strategies, while carboxylic acid derivatives are more polar and metabolically stable .

Biological Activity

Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C19H17ClN4O4C_{19}H_{17}ClN_{4}O_{4}

It features a pyrido[3,2-d]pyrimidine core with various substituents, including a morpholine ring and hydroxymethyl groups. These structural characteristics contribute to its biological activity.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in various biological pathways. For instance, studies have shown that derivatives of phenolic compounds can inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. The presence of hydroxymethyl and aromatic groups in the structure may enhance binding affinity to the active site of TYR, leading to effective inhibition .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including the ABTS radical scavenging test. Preliminary findings suggest that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
Tyrosinase InhibitionIC50 values indicate strong inhibitory effects
Antioxidant ActivityEC50 values around 9.0 μM
CytotoxicityNo significant cytotoxic effects at ≤ 25 μM

Case Study 1: Antimelanogenic Effects

A study investigated the antimelanogenic effects of this compound on B16F10 melanoma cells. The compound demonstrated a dose-dependent reduction in melanin synthesis without cytotoxicity, suggesting its potential as a therapeutic agent for hyperpigmentation disorders.

Case Study 2: Antioxidant Evaluation

In another study, the antioxidant capabilities were assessed using DPPH and ABTS assays. The compound exhibited comparable scavenging activity to established antioxidants, indicating its potential utility in formulations aimed at combating oxidative stress.

Discussion

The biological activity of this compound suggests a promising therapeutic profile. Its dual role as an enzyme inhibitor and antioxidant positions it as a candidate for further research in treating conditions related to oxidative stress and pigmentation disorders.

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